molecular formula C19H20N2O5S B2582020 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide CAS No. 895443-35-3

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Cat. No.: B2582020
CAS No.: 895443-35-3
M. Wt: 388.44
InChI Key: IYVRXZAOPYAFKY-VXPUYCOJSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Benzothiazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable tools for studying enzyme function and developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound has shown promise as a potential drug candidate. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. For example, benzothiazole derivatives have been explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2-methylbenzothiazole: A precursor in the synthesis of the target compound, known for its biological activity.

    6-Fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds share a similar benzothiazole core and have been studied for their potential as enzyme inhibitors.

    Thiazolo[5,4-d]thiazoles: These compounds are structurally related and have been explored for their applications in organic electronics.

Uniqueness

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-11-9-14(25-4)15(26-5)10-16(11)27-19(21)20-18(22)17-12(23-2)7-6-8-13(17)24-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVRXZAOPYAFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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